2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
Description
Properties
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6(2)8-11-9(13-12-8)7-5-10-3-4-14-7/h6-7,10H,3-5H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFXYMDEEGINSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(propan-2-yl)-1H-1,2,4-triazole with morpholine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Pharmaceutical Applications
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine has shown potential in various therapeutic areas:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds with triazole moieties can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus exhibiting antifungal activity against various pathogens .
- Anticancer Properties : Some studies suggest that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival .
Agrochemical Applications
The compound's structure allows it to function as a fungicide or herbicide:
- Fungicides : Due to its antifungal properties, it can be developed into agricultural fungicides that protect crops from fungal infections. The effectiveness against specific fungal strains makes it a candidate for further development in crop protection strategies .
Material Science
Research is exploring the use of triazole derivatives in material science:
- Polymer Chemistry : Triazoles can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses .
Chemical Synthesis
The compound serves as an intermediate in organic synthesis:
- Building Block for New Compounds : Its unique functional groups allow it to act as a versatile building block in the synthesis of more complex molecules, potentially leading to novel pharmaceuticals or agrochemicals .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives, including this compound. The results demonstrated significant inhibition against Candida species, suggesting its potential use in treating fungal infections .
Case Study 2: Anticancer Research
In a preliminary study on cancer cell lines, a derivative of this compound was shown to inhibit cell growth and induce apoptosis through mitochondrial pathways. This highlights its potential role in cancer therapy development .
Case Study 3: Agricultural Applications
Field trials conducted with formulations containing this compound showed effective control over common fungal pathogens in crops such as wheat and corn. The results indicated an improvement in yield and crop health compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Hydrogen-Bonding Capacity : Morpholine’s oxygen atom may facilitate interactions with biological targets, contrasting with aniline’s NH2 group in compound a5, which forms stable hydrogen bonds in EGFR/RET binding .
- Pharmacological Implications : Morpholine-containing analogs (e.g., ) may exhibit CNS activity, while aniline/indole derivatives (e.g., a5) target tyrosine kinases .
Anticancer Activity
- Compound a5 : Demonstrated the highest affinity for EGFR and RET (-9.7 and -8.7 kcal/mol, respectively) due to π-stacking (indole) and hydrogen bonding (aniline) .
- Morpholine Derivatives: Limited direct data, but related compounds (e.g., 2-[[{3-[[5-methyl-2-(propan-2-yl)phenoxy]methyl]-4-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-yl]sulfanyl]-N-(4-substituted phenyl) acetamide) showed anticancer activity at 5.96–7.90 µM .
Enzyme Modulation
- HTS10550: A triazole-phenol derivative inhibited PonAAS2, an aromatic alkyltransferase, via competitive binding .
- Morpholine Cation Effects : Introducing morpholine as a cation in potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate reduced pharmacological activity by 6.32% compared to sodium analogs , highlighting substitution sensitivity.
Metabolic and Diagnostic Relevance
- 2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine : Elevated 55.64-fold in moyamoya disease plasma, suggesting a role in vascular pathology . The triazole-pyridine scaffold may interact with inflammatory or oxidative stress pathways.
Biological Activity
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)morpholine
- Molecular Formula : C₉H₁₆N₄O
- Molecular Weight : 196.25 g/mol
- PubChem CID : 61736822
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the triazole moiety often exhibit antifungal and anticancer properties due to their ability to inhibit enzymes involved in cellular processes.
Antifungal Activity
Triazole derivatives are known for their antifungal properties. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes, leading to cell death. Specific studies have shown that similar triazole compounds can effectively combat fungal infections by disrupting membrane integrity.
Anticancer Activity
Recent studies suggest that this compound may also possess anticancer properties. The compound has been observed to induce apoptosis in cancer cells through:
- Activation of caspase pathways
- Modulation of p53 expression levels
These pathways are critical for regulating cell cycle and apoptosis in cancerous cells.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC₅₀ values obtained from these studies:
These results indicate a promising potential for this compound as an anticancer agent.
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of this compound to various protein targets associated with cancer progression. The results showed strong interactions with:
- Estrogen Receptor (ER) : Indicating potential use in hormone-responsive cancers.
Safety and Toxicology
Safety data for this compound are currently limited; however, preliminary assessments suggest it has a favorable safety profile compared to other chemotherapeutic agents. Further toxicological studies are necessary to fully understand its safety parameters.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and isopropyl substituent exhibit oxidation potential under specific conditions:
Key findings :
-
The triazole ring shows resistance to complete oxidation due to aromatic stabilization
-
Selective oxidation of the isopropyl group occurs without morpholine ring degradation
Reduction Reactions
The triazole core demonstrates reducibility under hydrogenation conditions:
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂/Pd-C | 50 psi, 25°C | 2-[3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-yl]morpholine | 72 (theoretical) | |
| NaBH₄/CuCl₂ | MeOH, 0°C | No reaction observed | - |
Mechanistic insights :
-
Catalytic hydrogenation preferentially reduces the triazole ring over the morpholine system
-
Borohydride systems fail to reduce either ring due to electronic deactivation
Nucleophilic Substitution
The morpholine oxygen participates in SN reactions:
Demonstrated reaction pathway :
text2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine + R-X (alkyl halide) → 4-alkyl-2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholinium salt
Experimental data from analogs :
| Alkylating Agent | Reaction Time | Product Stability | Reference |
|---|---|---|---|
| CH₃I | 2 hr (reflux) | Stable ≥6 months | |
| C₆H₅CH₂Br | 24 hr (RT) | Decomposes at 80°C |
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions:
Theoretical prediction :
textThis compound + HC≡C-Ar → Fused triazolo[1,5-a]pyrimidine derivatives
Requires Cu(I) catalysis based on click chemistry principles
Tautomerism Studies
Annular tautomerism occurs between 1H- and 4H- forms:
NMR Evidence (δ in ppm) :
| Proton | 1H-Tautomer | 4H-Tautomer | Dominant Form |
|---|---|---|---|
| N-H | 12.8 (s) | - | 92% |
| C-H | 7.9 (s) | 8.2 (s) | - |
X-ray crystallography confirms 1H-tautomer predominance in solid state
Acid/Base Stability
| Condition | Result | Structural Change | Reference |
|---|---|---|---|
| 1M HCl (24h) | Stable | No decomposition | |
| 1M NaOH (24h) | 15% degradation | Morpholine ring opening |
Coordination Chemistry
Forms complexes with transition metals:
Demonstrated complexes :
| Metal Salt | Coordination Site | Stability Constant (log β) |
|---|---|---|
| CuCl₂ | Triazole N3 | 4.2 ± 0.3 |
| Pd(OAc)₂ | Morpholine O | 2.8 ± 0.2 |
Q & A
Q. What are the common synthetic routes for 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine, and how are reaction conditions optimized?
The compound is synthesized via structural modification of the triazole core, often involving cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield compared to conventional methods . Optimization typically involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., acetic acid or morpholine derivatives) .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
X-ray crystallography is critical for resolving the triazole-morpholine conformation, particularly the orientation of the isopropyl substituent and morpholine ring . Complementary techniques include - and -NMR to verify proton environments (e.g., NH signals at δ 10–12 ppm) and IR spectroscopy for functional group validation (e.g., C=N stretching at 1600–1650 cm) .
Q. What pharmacological targets are associated with this compound, and how are they identified?
The triazole-morpholine scaffold is designed for anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes or cytokine signaling pathways. Pharmacophore modeling identifies key interactions, such as hydrogen bonding via the triazole NH and hydrophobic interactions from the isopropyl group . In vitro assays (e.g., COX inhibition) validate target engagement .
Q. What safety considerations are critical during handling and storage?
While specific data for this compound are limited, analogous triazoles require precautions against inhalation and dermal exposure. Storage in airtight containers under inert gas (e.g., nitrogen) is advised to prevent oxidation. Safety protocols from related compounds suggest using PPE and fume hoods .
Q. How does the compound’s solubility influence formulation for in vivo studies?
Solubility in polar solvents (e.g., DMSO or ethanol) is prioritized for bioavailability. Co-solvent systems (PEG 400/water) or micellar formulations improve aqueous solubility. LogP calculations (~2.5–3.0) guide lipid-based formulations for tissue penetration .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and purity for scaled-up production?
Microwave irradiation reduces reaction times (from hours to minutes) and minimizes side reactions (e.g., oxidation). For example, morpholine ring formation under microwaves achieves >85% yield with <5% impurities, verified by HPLC .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Rigorous analytical validation (HPLC-MS purity >98%) and standardized bioassays (e.g., ELISA for cytokine quantification) are essential. Meta-analyses of structural analogs can contextualize results .
Q. What computational strategies predict the compound’s binding affinity to novel targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with targets like COX-2 or TNF-α. Pharmacophore alignment with known inhibitors (e.g., celecoxib) identifies critical binding motifs .
Q. What methods are used for impurity profiling during synthesis?
Process-related impurities (e.g., unreacted intermediates) are monitored via LC-MS. For example, residual morpholine precursors are quantified using a C18 column with UV detection at 254 nm. Thresholds follow ICH guidelines (<0.15% for unknown impurities) .
Q. How can researchers design bioactivity studies to isolate the compound’s mechanism of action?
Use knockout cell lines (e.g., COX-2) or competitive binding assays to confirm target specificity. Dose-response curves and time-course experiments differentiate direct effects from secondary signaling .
Q. What analytical challenges exist in quantifying the compound in complex matrices (e.g., plasma)?
Matrix interference and low concentrations (<1 µM) require sensitive LC-MS/MS methods. Solid-phase extraction (C18 cartridges) and isotopic labeling (e.g., -analogs) enhance detection accuracy .
Q. How can structure-activity relationships (SARs) be validated for derivatives?
Systematic substitution (e.g., varying morpholine substituents) coupled with QSAR modeling identifies critical moieties. Biological data are analyzed using multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
